![molecular formula C11H15Cl2N B1584191 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine CAS No. 22270-22-0](/img/structure/B1584191.png)
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Overview
Description
“2-Chloroethylamine” is a compound used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . Another related compound, “2-Chloro-N,N-diethylethylamine”, is used as an alkylating reagent for the synthesis of various derivatives .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their linear formulas. For “2-Chloroethylamine”, the linear formula is ClCH2CH2NH2 . For “2-Chloro-N,N-diethylethylamine”, the linear formula is (C2H5)2NCH2CH2Cl .
Scientific Research Applications
Cancer Therapeutics
This compound is a derivative of nitrogen mustard and is used in the synthesis of mechlorethamine hydrochloride , a chemotherapeutic agent . Mechlorethamine has been employed in the treatment of Hodgkin’s disease, lymphosarcoma, chronic myelocytic leukemia, and polycythemia vera. Its mechanism involves alkylating DNA, which interferes with cell division and growth.
Organic Synthesis Intermediary
As an intermediate in organic synthesis, this compound is utilized in the production of various pharmaceuticals. It acts as a starting reagent for the synthesis of bephenium hydroxynaphthoate , diltiazem , mepyramine , and phenyltoloxamine . These medications have applications ranging from antihypertensive effects to antihistamine properties.
Genotoxic Impurity Analysis
In the pharmaceutical industry, it’s crucial to analyze and control genotoxic impurities2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine serves as a genotoxic impurity in the manufacturing process of vortioxetine , an antidepressant . High-performance liquid chromatography coupled with mass spectrometry (HILIC–MS) is used to quantify such impurities.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .
Mode of Action
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .
Biochemical Pathways
The affected pathway is the DNA replication process. By crosslinking two strands of DNA, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNCWLQRVMIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328862 | |
Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
CAS RN |
22270-22-0 | |
Record name | 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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